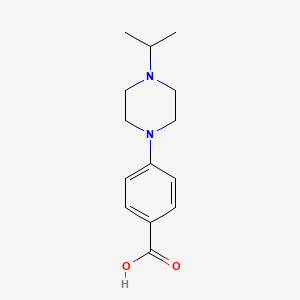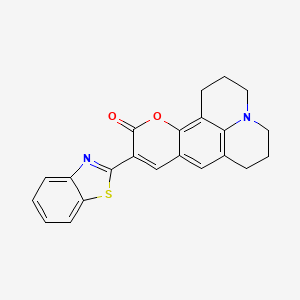
香豆素545
描述
Coumarin 545 is an emission reference dye that exhibits a low temperature dependence, with a record-low temperature coefficient of only approximately 0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions . It is also known as Coumarin 545T and is a member of the Coumarins family, which has been studied extensively for their applications in electronic and photonic devices .
Molecular Structure Analysis
The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding, and chemical reactivity using density functional theory .Physical And Chemical Properties Analysis
Coumarin 545 exhibits a low temperature dependence, with a record-low temperature coefficient of only approximately 0.025% per °C . It also possesses high emission yield, excellent photo-stability, variable absorption range, and good solubility .科学研究应用
Temperature Sensing
Coumarin 545 has been identified as an emission reference dye with a record-low temperature coefficient, making it suitable for ratiometric temperature measurements with high spatial and temporal resolutions .
Biochemical Probes
The compound is widely used in biochemistry as fluorescent probes due to its ability to bind various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Environmental Monitoring
Coumarin 545’s properties are also applied in environmental protection, where its fluorescence can be used for detecting metal ions and microenvironment polarity .
Disease Prevention and Medicinal Chemistry
In medicinal chemistry, Coumarin 545 is utilized for its potential in treating neurodegenerative diseases, cancer, inflammation due to its unique chemical structure .
Fluorescent Labeling of Biomolecules
This compound plays a key role in fluorescent labeling of biomolecules, aiding in various biological research and diagnostic applications .
Metal Ion Detection
Coumarin 545 is used in the detection of metal ions, which is crucial in various fields including chemistry and environmental science .
Microenvironment Polarity Detection
The ability of Coumarin 545 to detect microenvironment polarity makes it valuable in the study of molecular interactions and dynamics .
pH Detection
It is also used for pH detection, which is essential in many biochemical and industrial processes .
作用机制
Target of Action
Coumarin 545, like other coumarins, primarily targets the Cytochrome P450 2A6 enzyme in humans . This enzyme plays a crucial role in the metabolism of various xenobiotics and drugs, and its modulation can significantly impact the pharmacological effects of substances metabolized by it .
Mode of Action
For instance, they can bind to the active site of the Cytochrome P450 2A6 enzyme, thereby modulating its activity
Biochemical Pathways
Coumarins, including Coumarin 545, originate from the phenylpropanoid pathway in plants . They play essential roles in plant defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and possibly hormonal regulation . The biosynthesis of coumarins involves several cytochrome P450 enzymes . .
Pharmacokinetics
Coumarins are metabolized by Cytochrome P450 2A6, and their metabolites are typically excreted in urine . The bioavailability of coumarins can be influenced by factors such as the route of administration, the presence of food, and individual differences in metabolism .
Result of Action
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These properties make coumarins, potentially including Coumarin 545, useful in various scientific and technological applications.
Action Environment
The action of Coumarin 545, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence properties of coumarins are known to be temperature-dependent . Specifically, the emission intensities of Coumarin 545 exhibit a low temperature dependence, making it useful for ratiometric temperature measurements
安全和危害
Coumarin 545 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
属性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22-16(21-23-17-7-1-2-8-18(17)27-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)26-22/h1-2,7-8,11-12H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWJLZUSHFFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 545 | |
CAS RN |
85642-11-1 | |
| Record name | Coumarin 545 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of Coumarin 545?
A1: Coumarin 545, also known as 10‐(1,3‐Benzothiazol‐2‐yl)‐2,3,6,7‐tetrahydro‐1H,5H‐11H‐[1]benzopyrano[6,7,8‐ij]‐quinoliz‐11‐one [], possesses a benzopyranopyridine ring system with a benzothiazole group attached. Its molecular formula is C22H18N2O2S.
Q2: What are the key spectroscopic characteristics of Coumarin 545 relevant to its applications?
A2: Coumarin 545 displays a wide tuning range for laser emission, spanning from 501 nm to 574 nm when dissolved in ethanol at a concentration of 3 mM []. This broad tunability makes it suitable for applications requiring specific wavelengths within the green spectral region.
Q3: How does the molecular structure of Coumarin 545 influence its photophysical properties?
A3: The benzothiazole and quinolizine groups within the Coumarin 545 structure are nearly planar and slightly twisted relative to each other []. This structural feature contributes to its fluorescence properties and influences its interaction with surrounding molecules in different solvents.
Q4: What makes Coumarin 545 suitable for laser applications?
A4: Coumarin 545 demonstrates efficient emission properties [], making it suitable as a laser dye. It has been successfully used as a gain medium in tunable green lasers [] and exhibits a high intensity dynamic range exceeding four orders of magnitude [].
Q5: Has Coumarin 545 been incorporated into organic light-emitting diodes (OLEDs)?
A5: Yes, Coumarin 545, specifically its tetramethyl derivative (Coumarin 545T), has been used as a dopant in tandem OLED structures []. These devices emitted low-divergence beams with near-Gaussian spatial distributions when electrically excited [], highlighting the potential of this compound in OLED technology.
Q6: What is the role of Coumarin 545 in photoelectrochemical L-cysteine detection?
A6: Coumarin 545 aggregates prepared with anionic surfactants form electron donor-acceptor systems []. These aggregates enable the photoelectrochemical detection of L-cysteine in aqueous solutions without requiring additional electron donors [].
Q7: How does the aggregation of Coumarin 545 impact its photoelectrochemical properties?
A7: The self-enhanced electron donor-acceptor characteristics of Coumarin 545 aggregates arise from the interaction between individual molecules within the aggregate structure []. This interaction modifies the electronic properties of the system, facilitating the photoelectrochemical detection process.
Q8: Can Coumarin 545 be used for ratiometric temperature measurements?
A8: Yes, Coumarin 545 solutions exhibit low temperature dependence in their emission intensities, with a remarkably low temperature coefficient of approximately 0.025% per °C []. This property enables its application in ratiometric temperature sensing with high spatial and temporal resolutions [].
Q9: How does the low temperature coefficient of Coumarin 545 benefit temperature measurements?
A9: The minimal change in emission intensity with temperature fluctuations ensures accurate and reliable temperature readings []. This stability makes Coumarin 545-based sensors suitable for applications requiring precise temperature monitoring across varying thermal conditions.
Q10: What is the significance of Coumarin 545's monomer-aggregate coupled fluorescence in temperature sensing?
A10: The interplay between monomer and aggregate forms of Coumarin 545 in solution provides a unique system for ratiometric temperature measurements []. Changes in temperature influence the equilibrium between these forms, leading to detectable shifts in fluorescence intensity ratios that can be correlated to temperature changes.
Q11: What are the advantages of using Coumarin 545 as a laser dye compared to other Coumarin dyes?
A11: Coumarin 545 has been shown to be more efficient than Coumarin 545 for specific laser applications []. Its laser action efficiency was measured to be approximately 300% higher than Coumarin 545 when used in a particular laser system [].
Q12: How does the photostability of Coumarin 545 compare to other laser dyes?
A12: Coumarin 545 exhibits exceptional photostability when dissolved in a specific mixture of 1,4-dioxane and heptane (1:4 ratio) []. This stability makes it advantageous for laser applications where dye degradation under prolonged irradiation is a concern.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




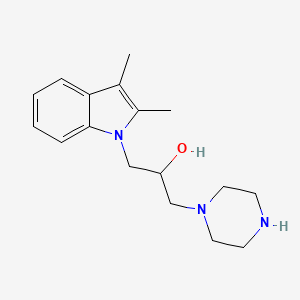
![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)
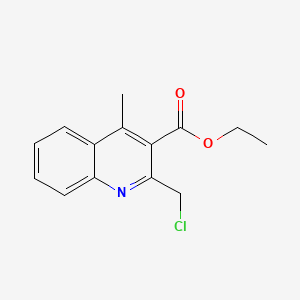
![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)


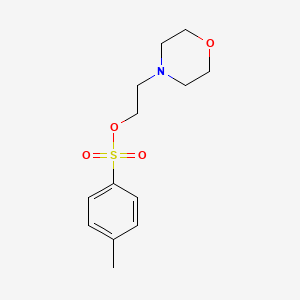
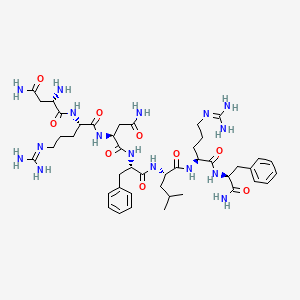

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
